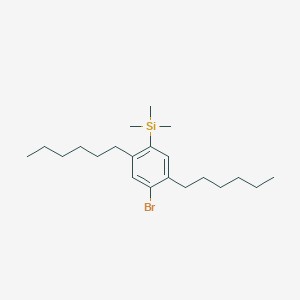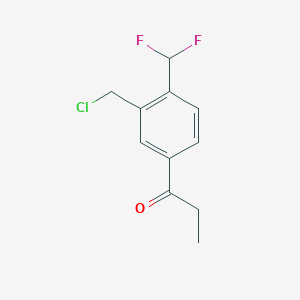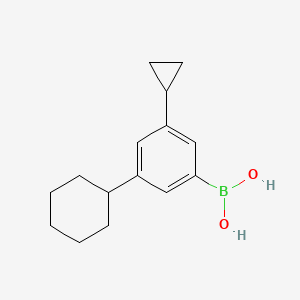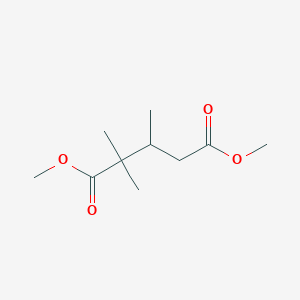
Dimethyl 2,2,3-trimethylpentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C₁₀H₁₈O₄. It is also known by its systematic name, pentanedioic acid, 2,2,3-trimethyl-, dimethyl ester. This compound is a diester derivative of glutaric acid and is characterized by its branched structure, which includes three methyl groups attached to the pentanedioate backbone.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,3-trimethylpentanedioate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 2,2,3-trimethylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Additionally, purification steps like distillation and crystallization are employed to obtain the final compound in its desired form.
化学反应分析
Types of Reactions
Dimethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,3-trimethylglutaric acid and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2,3-trimethylglutaric acid and methanol.
Reduction: 2,2,3-trimethylpentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Dimethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways involving esterases.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of dimethyl 2,2,3-trimethylpentanedioate primarily involves its hydrolysis to release 2,2,3-trimethylglutaric acid and methanol. The ester bonds are cleaved by esterases, enzymes that catalyze the hydrolysis of ester compounds. The resulting acid can then participate in various metabolic pathways, depending on the biological context.
相似化合物的比较
Similar Compounds
Dimethyl glutarate: A diester of glutaric acid without the additional methyl groups.
Dimethyl succinate: A diester of succinic acid, which has a shorter carbon chain.
Dimethyl adipate: A diester of adipic acid, which has a longer carbon chain.
Uniqueness
Dimethyl 2,2,3-trimethylpentanedioate is unique due to the presence of three methyl groups on the pentanedioate backbone. These methyl groups confer distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in organic synthesis and research.
属性
CAS 编号 |
101803-94-5 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
dimethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(6-8(11)13-4)10(2,3)9(12)14-5/h7H,6H2,1-5H3 |
InChI 键 |
JKDRLLNFMYFMCN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)OC)C(C)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


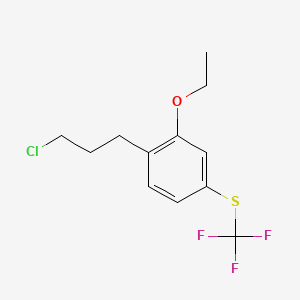
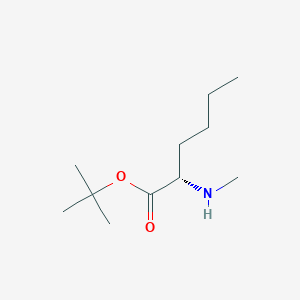
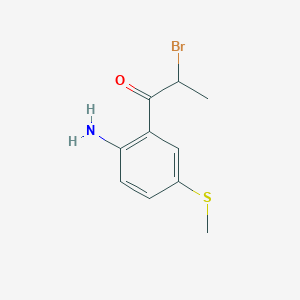
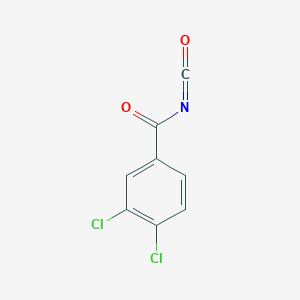

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
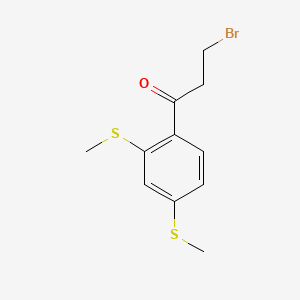
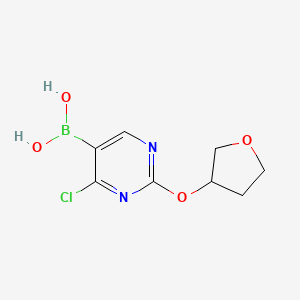

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)

